molecular formula C13H12N2O4 B6524050 N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1021249-95-5

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B6524050
CAS RN: 1021249-95-5
M. Wt: 260.24 g/mol
InChI Key: MRQHGAVBTANIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) and a benzodioxine ring (a fused ring system containing a benzene ring and a dioxine ring). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains an oxazole ring and a benzodioxine ring. These rings are likely to contribute to the overall stability of the molecule. The oxazole ring is aromatic and the benzodioxine ring system can contribute to resonance stabilization .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole and benzodioxine rings. The oxazole ring, being aromatic, is likely to undergo electrophilic substitution reactions. The benzodioxine ring could potentially undergo reactions at the ether linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole and benzodioxine rings could potentially increase its stability and solubility in organic solvents .

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential applications in medical and scientific research. It has been shown to act as a stabilizing agent for certain biochemical reactions, and to act as an enzyme inhibitor. This compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, cardiovascular diseases, and other diseases. It has also been studied for its potential use in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes, such as protein kinases and tyrosine kinases. This compound is thought to bind to these enzymes and block their activity, thus preventing the activation of certain pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and differentiation, as well as the regulation of gene expression. It has also been shown to inhibit the activity of certain proteins involved in the regulation of apoptosis. In addition, this compound has been shown to modulate the activity of certain hormones and neurotransmitters, as well as to modulate the activity of certain receptors involved in the regulation of cell signaling.

Advantages and Limitations for Lab Experiments

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments. It is relatively stable, and can be synthesized using a variety of methods. It is also relatively non-toxic, and has been shown to have a number of biochemical and physiological effects. However, there are some limitations to the use of this compound in lab experiments. It is not yet fully understood how this compound works, and its mechanism of action is still being studied. In addition, its effects on certain proteins and receptors are not yet fully understood.

Future Directions

There are several potential future directions for the study of N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Further research is needed to understand its mechanism of action, as well as its effects on certain proteins and receptors. In addition, further research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases. Finally, further research is needed to explore the potential use of this compound in the development of new drugs and drug delivery systems.

Synthesis Methods

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a variety of methods, such as the reaction of 3-methyl-1,2-oxazol-5-yl chloride and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide, and yields the desired product after purification. Other synthesis methods for this compound include the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and 3-methyl-1,2-oxazol-5-yl bromide or 3-methyl-1,2-oxazol-5-yl iodide in aqueous solution.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-12(19-15-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQHGAVBTANIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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